molecular formula C10H16N4O B6630015 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide

Cat. No. B6630015
M. Wt: 208.26 g/mol
InChI Key: SJYVOVSKZMZIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK plays a crucial role in B-cell receptor signaling and is implicated in various B-cell-mediated diseases, including autoimmune disorders and B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases.

Mechanism of Action

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide inhibits SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, SYK is recruited to the receptor complex and phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways. Inhibition of SYK by 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide blocks these downstream signaling events, resulting in the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has been shown to inhibit the proliferation and survival of B-cells in preclinical models of B-cell-mediated diseases. 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has also been shown to inhibit the activation of macrophages and dendritic cells, which play a crucial role in the pathogenesis of autoimmune diseases. In addition, 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of rheumatoid arthritis and systemic lupus erythematosus.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has several advantages as a research tool for studying B-cell-mediated diseases. It is a potent and selective inhibitor of SYK, with a favorable pharmacokinetic profile. 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has also been shown to have good oral bioavailability and to be well-tolerated in preclinical studies. However, 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has some limitations as a research tool. It is a small molecule inhibitor and may have off-target effects on other kinases. In addition, 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide may not be effective in all types of B-cell-mediated diseases, as the role of SYK may vary depending on the disease.

Future Directions

There are several future directions for the development of SYK inhibitors like 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide. One direction is the development of combination therapies, where SYK inhibitors are used in combination with other drugs to enhance their efficacy. Another direction is the development of more potent and selective SYK inhibitors, with improved pharmacokinetic properties. Finally, the role of SYK in other diseases, such as T-cell-mediated diseases and solid tumors, should be further explored to identify new therapeutic targets.

Synthesis Methods

The synthesis of 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 2-amino-5-methylpyrimidine with 2,2-dimethyl-3-bromo-propanoic acid to yield the corresponding amide. This amide is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is subsequently reacted with 1,3-diaminopropane to yield 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide.

Scientific Research Applications

2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has been extensively studied in preclinical models of B-cell-mediated diseases, including rheumatoid arthritis, systemic lupus erythematosus, and B-cell lymphoma. In these studies, 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has been shown to inhibit B-cell receptor signaling, resulting in the suppression of B-cell proliferation and survival. 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has also been shown to inhibit the activation of macrophages and dendritic cells, which play a crucial role in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

2,2-dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-4-12-9(13-5-7)14-6-10(2,3)8(11)15/h4-5H,6H2,1-3H3,(H2,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYVOVSKZMZIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NCC(C)(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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